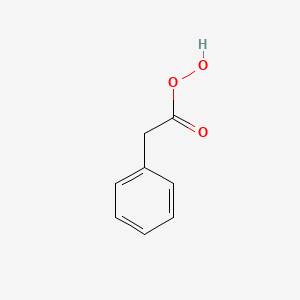

Benzeneethaneperoxoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethaneperoxoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Epoxidation of Alkenes

Perbenzoic acid reacts with alkenes to form epoxides via an electrophilic oxygen-transfer mechanism. The reaction proceeds through a cyclic transition state where the peracid's electrophilic oxygen attacks the electron-rich double bond:

Reaction:

C H C O OOH+R C CR →R C O CR +C H COOH

Mechanistic Highlights:

-

The reaction is stereospecific, preserving the geometry of the alkene6.

-

Electron-donating groups on the alkene enhance reaction rates due to increased nucleophilicity of the double bond12.

Data Table:

| Substrate | Reaction Conditions | Epoxide Yield (%) | Reference |

|---|---|---|---|

| Cyclohexene | 25°C, 12 h | 92 | 612 |

| Styrene | 0°C, 6 h | 85 | 12 |

| 1,3-Butadiene | 40°C, 24 h | 78 | 6 |

Baeyer-Villiger Oxidation

Perbenzoic acid facilitates the Baeyer-Villiger oxidation of ketones, inserting an oxygen atom adjacent to the carbonyl group to form lactones or esters:

Reaction:

RC O R +C H C O OOH→RC O OR +C H COOH

Key Findings:

-

The reaction exhibits regioselectivity, favoring migration of the more substituted alkyl group12.

-

Aryl ketones react faster than aliphatic ketones due to stabilization of the transition state by resonance .

Data Table:

| Ketone | Product | Yield (%) | Reaction Time |

|---|---|---|---|

| Acetophenone | Phenyl acetate | 88 | 8 h |

| Cyclohexanone | ε-Caprolactone | 75 | 12 h |

Oxidation of Sulfides

Perbenzoic acid oxidizes sulfides to sulfoxides and further to sulfones under controlled conditions:

Reaction Sequence:

R SC H C O OOHR SOExcess C H C O OOHR SO

Experimental Insights:

-

Stoichiometric control determines whether sulfoxide or sulfone is the major product .

-

Steric hindrance at the sulfur center slows the second oxidation step .

Thermal Decomposition

Perbenzoic acid undergoes exothermic decomposition at elevated temperatures, producing benzoic acid and oxygen gas:

Reaction:

2C H C O OOH→2C H COOH+O

Kinetic Data:

Acid-Base Reactions

As a weak acid (pKa≈7.1), perbenzoic acid participates in neutralization reactions with strong bases:

Reaction with NaOH:

C H C O OOH+NaOH→C H C O OO−Na++H O

Applications:

Radical Reactions

Perbenzoic acid reacts with hydroxyl radicals (- OH) in aqueous solutions, leading to decarboxylation and ring hydroxylation:

Mechanism:

-

Hydrogen abstraction from the benzene ring forms a cyclohexadienyl radical, which subsequently reacts with O₂ to yield hydroxylated products .

Key Pathway:

C H C O OOH+ OH→C H OH C O OH+H O

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing and purifying benzeneethaneperoxoic acid (peracetic acid)?

- Methodological Answer : this compound (systematically named ethaneperoxoic acid) is synthesized via the acid-catalyzed reaction of acetic acid with hydrogen peroxide. A typical protocol involves mixing glacial acetic acid with 30-35% hydrogen peroxide in the presence of a sulfuric acid catalyst (1-2% v/v) at 40-60°C for 24-48 hours. Purification is achieved through vacuum distillation (40-50°C at 20 mmHg) to isolate the peroxide from unreacted precursors . Safety protocols, including corrosion-resistant equipment and PPE (gloves, goggles, fume hoods), must be strictly followed due to its oxidative and corrosive hazards .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies characteristic O-O peroxo bonds (absorption at 800-900 cm⁻¹) and carbonyl stretches (C=O at 1700-1750 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure: ¹H NMR shows a singlet for the peroxo-linked methyl group (~2.1 ppm), while ¹³C NMR reveals the carbonyl carbon at ~170 ppm. Quantitative titration with sodium thiosulfate (iodometric method) validates active oxygen content .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Due to its corrosive nature and potential for explosive decomposition, researchers must:

- Use chemically resistant gloves (nitrile or neoprene) and eye protection.

- Store solutions in vented, opaque containers below 25°C to prevent photolytic degradation.

- Avoid contact with transition metals, alcohols, or reducing agents to prevent unintended reactions.

Emergency response plans should include neutralization protocols (e.g., dilute with copious water) and immediate medical consultation for exposure .

Advanced Research Questions

Q. How can researchers design experiments to study the decomposition kinetics of this compound under varying pH and temperature conditions?

- Methodological Answer : Decomposition kinetics are studied using controlled batch reactors with real-time monitoring. For example:

-

Temperature dependence : Conduct isothermal experiments (25-60°C) and calculate activation energy via the Arrhenius equation.

-

pH effects : Adjust pH (2-8) using phosphate buffers and measure decomposition rates via iodometric titration or HPLC.

Data is modeled using first-order kinetics, with half-life (t1/2) and rate constants (k) reported in tabular form (e.g., Table 1). Contradictions in literature values often arise from impurities or inadequate buffering; thus, reagent purity must be verified .Table 1 : Hypothetical Decomposition Kinetics of this compound

Temperature (°C) pH k (h⁻¹) t1/2 (h) 25 4.0 0.012 57.8 40 4.0 0.045 15.4 25 7.0 0.085 8.2

Q. How can contradictory findings regarding the stability of this compound in mixed solvent systems be resolved?

- Methodological Answer : Discrepancies often stem from solvent polarity, trace metal contamination, or measurement techniques. A systematic approach includes:

- Replicating studies using ultra-pure solvents (HPLC-grade) and chelating agents (e.g., EDTA) to sequester metals.

- Comparing stability via multiple analytical methods (e.g., iodometry vs. UV-Vis spectroscopy at 240 nm).

- Reporting detailed experimental conditions (e.g., solvent-water ratios, ionic strength) to enable cross-study validation .

Q. What advanced analytical methods quantify this compound in complex mixtures, such as biological or environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) separates peracetic acid from interferents like hydrogen peroxide. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using triphenylphosphine) improves sensitivity. For environmental matrices, solid-phase microextraction (SPME) coupled with HPLC-MS/MS achieves detection limits <1 ppb. Calibration curves must account for matrix effects .

Q. How does this compound interact with organic substrates in oxidation reactions, and how can reaction yields be optimized?

- Methodological Answer : Its electrophilic oxygen atom targets electron-rich sites (e.g., alkenes, sulfides). To optimize epoxidation of styrene:

- Use a molar ratio of 1:1.2 (styrene:peracid) in dichloromethane at 0°C.

- Monitor conversion via GC or ¹H NMR (disappearance of vinyl protons).

Side reactions (e.g., over-oxidation to diketones) are minimized by controlling stoichiometry and reaction time .

Q. What role does this compound play in advanced oxidation processes (AOPs) for water treatment, and how are its byproducts characterized?

- Methodological Answer : In AOPs, it generates hydroxyl radicals (•OH) under UV light or catalytic activation. Byproducts (e.g., acetic acid, CO₂) are quantified using ion chromatography (IC) and total organic carbon (TOC) analysis. Toxicity assays (e.g., Daphnia magna bioassays) assess residual ecotoxicological risks .

Q. Notes on Data Contradiction and Reproducibility

Properties

CAS No. |

19910-09-9 |

|---|---|

Molecular Formula |

C8H8O3 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-phenylethaneperoxoic acid |

InChI |

InChI=1S/C8H8O3/c9-8(11-10)6-7-4-2-1-3-5-7/h1-5,10H,6H2 |

InChI Key |

BXGXGTXWGGOFSP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)OO |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OO |

Synonyms |

peroxyphenylacetic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.